Silver ionophore IV

Description

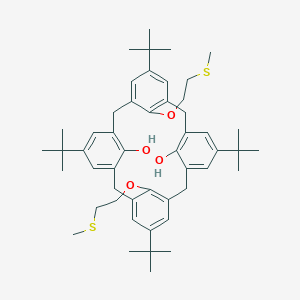

Silver Ionophore IV is an organic compound specifically designed for selective binding and transport of silver ions (Ag⁺). Its molecular formula is C₅₀H₆₈O₄S₂, with a molecular weight of 797.20252 g/mol . Structurally, it features sulfur-containing functional groups, which likely enhance its affinity for Ag⁺ through soft-soft interactions (e.g., Ag⁺-S bonding). This ionophore is widely used in electrochemical sensors, particularly in ion-selective electrodes (ISEs), to detect Ag⁺ in environmental and industrial samples. Its selectivity and stability make it a critical component in analytical chemistry for monitoring silver contamination or recovery processes.

Properties

CAS No. |

145237-25-8 |

|---|---|

Molecular Formula |

C50H68O4S2 |

Molecular Weight |

797.2 g/mol |

IUPAC Name |

5,11,17,23-tetratert-butyl-26,28-bis(2-methylsulfanylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol |

InChI |

InChI=1S/C50H68O4S2/c1-47(2,3)39-23-31-19-35-27-41(49(7,8)9)29-37(45(35)53-15-17-55-13)21-33-25-40(48(4,5)6)26-34(44(33)52)22-38-30-42(50(10,11)12)28-36(20-32(24-39)43(31)51)46(38)54-16-18-56-14/h23-30,51-52H,15-22H2,1-14H3 |

InChI Key |

DKWOMOMMOUZRFI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Ionophores

Structural Analogues

Lead Ionophore IV

- Molecular Formula : C₆₀H₈₄N₄O₄S₄

- Molecular Weight : 1053.59 g/mol .

- Comparison: Both ionophores contain sulfur, but Lead Ionophore IV has four sulfur atoms and additional nitrogen groups, optimizing it for Pb²⁺ binding. Silver Ionophore IV’s smaller size (C₅₀ vs. C₆₀) and fewer heteroatoms suggest a more rigid structure tailored for Ag⁺.

Sodium Ionophore III

- Molecular Formula : C₃₄H₅₂N₂O₄

- Molecular Weight : 552.79 g/mol .

- Comparison: Sodium Ionophore III lacks sulfur but includes ether and amine groups, which coordinate Na⁺ via oxygen and nitrogen. this compound’s sulfur-rich structure provides stronger Ag⁺ selectivity compared to Na⁺-targeting ionophores.

Functional Analogues

Fluorinated 8-Hydroxyquinoline Derivatives (e.g., PBT2 Analogues)

- Key Features : Fluorinated scaffolds with EC₅₀ values of 2.0–4.5 μM for Cu²⁺ and Aβ disaggregation .

- Comparison: These derivatives target Cu²⁺ and are used in Alzheimer’s disease research, unlike this compound’s focus on Ag⁺. Structural flexibility in fluorinated compounds allows tuning for specific metal ions, whereas this compound’s design prioritizes Ag⁺ specificity.

Calix[4]resorcinarene-Based Ionophores

- Application : Used in piezogravimetric sensors for heavy metals (e.g., Pb²⁺, Cd²⁺) with detection limits as low as 0.18 ppm .

- Comparison: Calixarenes exhibit broader selectivity (e.g., Ionophore II binds both Cu²⁺ and Pb²⁺), while this compound is specialized for Ag⁺. Detection mechanisms differ: calixarenes rely on macrocyclic cavities, whereas this compound likely uses sulfur-mediated coordination.

Performance Metrics and Selectivity

Table 1: Key Properties of this compound and Comparators

| Ionophore | Target Ion | Molecular Weight (g/mol) | Detection Limit (ppm) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Ag⁺ | 797.20 | Not reported | C₅₀H₆₈O₄S₂ |

| Lead Ionophore IV | Pb²⁺ | 1053.59 | 0.20 (Pb²⁺) | C₆₀H₈₄N₄O₄S₄ |

| Sodium Ionophore III | Na⁺ | 552.79 | Not reported | C₃₄H₅₂N₂O₄ |

| Calix[4]resorcinarene (Ionophore II) | Pb²⁺/Cu²⁺ | ~800 (estimated) | 0.18 (Pb²⁺) | Macrocyclic O/S |

Notes:

- Lead Ionophore IV achieves superior Pb²⁺ detection due to its larger, sulfur-nitrogen framework .

This compound

Competing Ionophores

- Calixarenes : Versatile for multi-ion detection but less effective for Ag⁺ due to broader selectivity .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the selectivity of Silver Ionophore IV in ion-selective electrodes (ISEs)?

- Answer: The selectivity coefficient () should be determined using the separate solution method (SSM) or fixed interference method (FIM) via potentiometry. For SSM, measure electrode potential responses to Ag⁺ and interfering ions (X) separately, then calculate selectivity using the Nicolsky-Eisenman equation . Validate reproducibility by repeating experiments across ≥3 electrode batches. Report deviations in slope (±5 mV/decade) and detection limits (e.g., ≤1 µM Ag⁺) .

- Table 1: Common Characterization Techniques

| Technique | Purpose | Key Parameters |

|---|---|---|

| Potentiometry | Measure ion selectivity | Slope, LOD, selectivity coefficients |

| FTIR | Confirm ligand structure | Peaks for Ag-ligand bonds (e.g., ~1650 cm⁻¹ for carbonyl) |

| NMR | Purity assessment | Integration ratios, absence of impurity peaks |

Q. How should researchers validate the synthesis of this compound to ensure reproducibility?

- Answer: Follow a stepwise protocol:

Synthesis: Document reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography).

Characterization: Use NMR (>95% purity), elemental analysis (<0.3% deviation from theoretical), and mass spectrometry (observed m/z vs. calculated).

Batch Consistency: Compare analytical data across 3+ synthesis batches. Discrepancies >5% in yield/purity require re-optimization .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables when studying this compound’s performance in complex matrices (e.g., biological fluids)?

- Answer: Use a factorial design (e.g., 3×3 matrix) to test interactions between variables like pH (5–9), ionic strength (0.1–1.0 M), and interferent concentrations. Include controls:

- Negative control: Matrix without Ag⁺.

- Positive control: Matrix with known Ag⁺ concentration.

Analyze data via ANOVA to identify significant factors (p<0.05) and apply Duncan’s post-hoc test for pairwise comparisons .

Q. How can researchers resolve contradictions in reported selectivity coefficients for this compound across studies?

- Answer: Conduct a meta-analysis with strict inclusion criteria:

Data Extraction: Collect values, measurement methods (SSM/FIM), and experimental conditions (pH, temperature).

Statistical Harmonization: Normalize data using Z-scores to account for inter-lab variability.

Bias Assessment: Evaluate studies for calibration errors (e.g., unaccounted liquid junction potentials) using the IUPAC guidelines .

- Table 2: Common Sources of Discrepancy

| Source | Impact | Mitigation |

|---|---|---|

| Electrode conditioning time | Drifting potentials | Standardize to 24 hrs in 0.1 M AgNO₃ |

| Ionic strength adjusters | Activity coefficient shifts | Use consistent ISAB (Ionic Strength Adjustment Buffer) |

Q. What advanced spectroscopic techniques are suitable for elucidating the Ag⁺ coordination mechanism of this compound?

- Answer: Combine:

- X-ray crystallography: Determine crystal structure of Ag⁺-ionophore complexes (bond lengths, coordination number).

- EXAFS (Extended X-ray Absorption Fine Structure): Probe local Ag⁺ environment in solution.

- DFT (Density Functional Theory): Simulate binding energies and compare with experimental data .

Methodological Guidelines

- Data Reporting: Follow ISO/IEC 17025 standards for analytical validity. Include raw potentiometric traces, calibration curves, and uncertainty estimates (e.g., ±2σ) in supplementary materials .

- Ethical Compliance: Disclose conflicts of interest (e.g., funding from sensor manufacturers) and adhere to institutional biosafety protocols when testing biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.